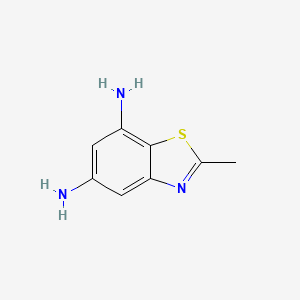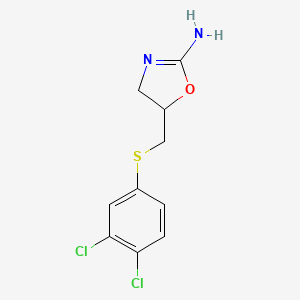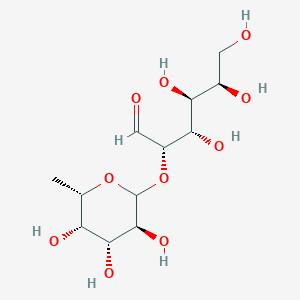
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- is a disaccharide derivative that plays a significant role in various biological and chemical processes This compound is a modified form of D-galactose, where a 6-deoxy-alpha-L-galactopyranosyl group is attached to the second carbon of the D-galactose molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- typically involves the glycosylation of D-galactose with a 6-deoxy-alpha-L-galactopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, and a protecting group strategy to ensure the selective formation of the desired glycosidic bond . The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process can be optimized by using recombinant enzymes and engineered microbial strains to enhance the efficiency of the glycosylation reaction . Additionally, large-scale production may require the use of bioreactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galactonic acid, while reduction can produce galactitol. Substitution reactions can lead to various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of functional foods and nutraceuticals.
Mecanismo De Acción
The mechanism of action of D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell adhesion, immune response, and signal transduction . The compound’s effects are mediated through its ability to bind to carbohydrate-binding proteins and alter their activity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-O-(alpha-L-Fucopyranosyl)-D-galact
D-(+)-Fucose:
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide: A derivative used in glycosylation reactions, similar in its synthetic utility.
Propiedades
Fórmula molecular |
C12H22O10 |
|---|---|
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11-,12?/m0/s1 |
Clave InChI |
BQEBASLZIGFWEU-ARRAAIMLSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


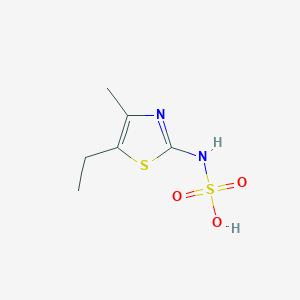
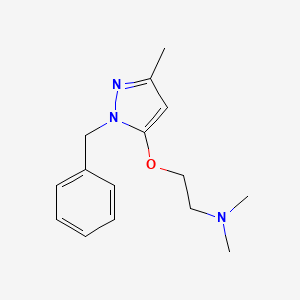
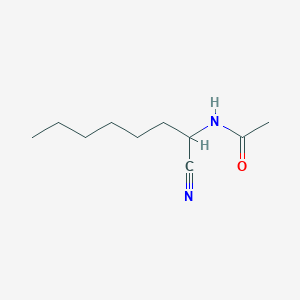


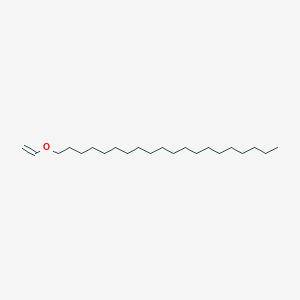
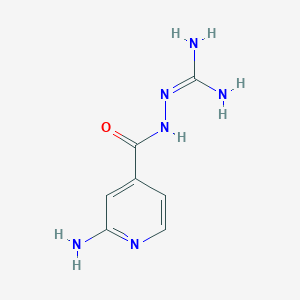
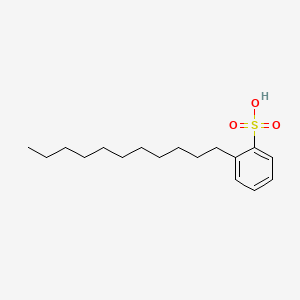
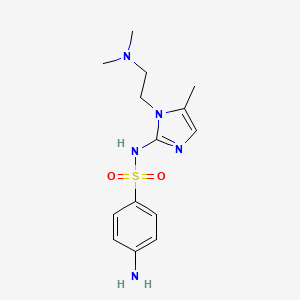
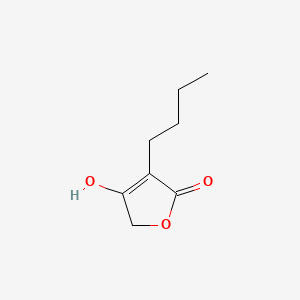
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
